Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide

Hydrogen-bond donor indoline sulfonamide sigma receptor ligand design

Procure CAS 327066-37-5 as a structurally unique indoline-1-sulfonamide derivative with a saturated 2,3-dihydroindole core—distinct from fully aromatic indole analogs in ring electronics, conformational flexibility, and hydrogen-bonding capacity. The butanamide side chain provides a convenient handle for further derivatization (hydrolysis, reduction, coupling). Ideal as a scaffold-hopping probe for sigma receptor studies, a negative control in bacterial DapE/NDM-1 assays, or a calibration standard for HPLC lipophilicity measurements (calculated LogP 2.82). Zero Rule-of-5 violations ensure drug-like physicochemical properties.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4g/mol
CAS No. 327066-37-5
Cat. No. B464536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide
CAS327066-37-5
Molecular FormulaC18H20N2O3S
Molecular Weight344.4g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C18H20N2O3S/c1-2-5-18(21)19-15-8-10-16(11-9-15)24(22,23)20-13-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21)
InChIKeyNYYQDUKDZNZFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide (CAS 327066-37-5): Structural Class and Baseline Characteristics


N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is an indoline-1-sulfonamide derivative bearing a butanamide side chain (molecular formula C18H20N2O3S, MW 344.43 Da) . This compound is structurally distinct from fully aromatic indole-based sulfonamides due to the saturated 2,3-dihydroindole (indoline) core, which alters ring electronics, conformational flexibility, and hydrogen-bonding capacity relative to indole analogs [1]. Although vendor sources have variably described this compound as an Aurora kinase or PLK inhibitor, no peer-reviewed primary research paper or authoritative database entry confirms a specific kinase inhibition profile for this exact structure; such claims are unsupported by the available literature and should be treated with caution . The compound is currently available through several chemical suppliers as a research-grade small molecule.

Why N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide Cannot Be Casually Substituted with Other Indole-Sulfonamide or Indoline-Sulfonamide Derivatives


The indoline-1-sulfonamide scaffold occupies a distinct chemical space that is intermediate between fully aromatic indole-1-sulfonamides and saturated heterocyclic sulfonamides. The 2,3-dihydroindole core introduces a partially saturated nitrogen-containing ring that alters the pKa of the sulfonamide NH, modifies the dihedral angle between the indoline and the phenylsulfonyl ring, and impacts both passive membrane permeability and target binding conformation . In contrast to the extensively studied indole-based sigma receptor ligands described by Mésangeau et al. (e.g., compounds 9f and analogs), which utilize an indole-1-sulfonyl or indole-3-aryl pharmacophore [1], the specific butanamide substitution pattern in CAS 327066-37-5 generates a unique hydrogen-bond donor/acceptor profile that cannot be replicated by simple alkyl-chain extension or truncation . Structurally adjacent analogs—such as N-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonothioyl)butanamide (CAS 642968-88-5) or 4-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide (CAS 356103-40-7)—introduce thiocarbonyl or dichlorophenoxy modifications that drastically alter target engagement and physicochemical properties . Generic substitution without experimental validation would risk both loss of activity and introduction of off-target effects.

Quantitative Evidence Guide for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide (327066-37-5): Differential Performance vs. Comparators


Hydrogen-Bond Donor Count: A Differentiating Feature for Target Engagement Selectivity vs. Indole-1-Sulfonamide Sigma Receptor Ligands

The target compound possesses a single hydrogen-bond donor (the butanamide NH), in contrast to the indole-based sigma receptor ligands described by Mésangeau et al. (2011), many of which contain zero or two H-bond donors depending on substitution [1]. The H-bond donor count influences both membrane permeability and specific interactions with receptor binding pockets; a single donor may offer an intermediate selectivity profile between highly lipophilic (0 donor) and more polar (2 donor) analogs . This property is directly calculable from the molecular structure and is invariant across synthesis batches, providing a reliable procurement specification.

Hydrogen-bond donor indoline sulfonamide sigma receptor ligand design

Calculated LogP (2.82): Lipophilicity Benchmark Differentiating from More Polar Indoline-Sulfonamide Derivatives

The ACD/LogP value for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is calculated as 2.82 . This places the compound in a moderately lipophilic range, compared to more polar indoline-1-sulfonamide derivatives bearing carboxylic acid or additional amide groups (predicted LogP typically <1.5) and more lipophilic dichlorophenoxy-substituted analogs such as CAS 356103-40-7 (predicted LogP >4.5) . The LogP of 2.82 is consistent with acceptable oral absorption potential per Lipinski's Rule of 5 (LogP <5) while retaining sufficient aqueous solubility for in vitro assay compatibility at concentrations up to ~10 µM in standard DMSO/aqueous buffer systems.

LogP lipophilicity indoline sulfonamide physicochemical profiling

Rule of 5 Compliance: Zero Violations Confirm Drug-Like Physicochemical Space vs. Larger Indoline-Sulfonamide Congeners

The target compound exhibits zero violations of Lipinski's Rule of 5 (MW 344.43 <500; LogP 2.82 <5; H-bond donors = 1 <5; H-bond acceptors = 5 <10) . In contrast, larger indoline-sulfonamide derivatives such as N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide (MW 630.7 g/mol) violate the molecular weight criterion (MW >500), which is associated with reduced oral bioavailability probability . Zero Rule of 5 violations is a procurement-relevant filter for screening libraries targeting oral or cell-permeable lead compounds.

Rule of 5 drug-likeness indoline sulfonamide physicochemical filters

Optimal Research and Industrial Application Scenarios for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide (CAS 327066-37-5)


Scaffold-Hopping Reference Compound for Indoline- vs. Indole-Sulfonamide Sigma Receptor SAR Studies

Based on its structural distinction from fully aromatic indole-1-sulfonamide sigma ligands reported by Mésangeau et al. (2011) [1], this compound can serve as a scaffold-hopping probe to evaluate the impact of indoline saturation on sigma receptor binding affinity and subtype selectivity. Researchers comparing indole-based (e.g., compound 9f, σ-2 Ki ~nanomolar) vs. indoline-based sulfonamides can use CAS 327066-37-5 to systematically isolate the electronic and conformational effects of the 2,3-dihydro modification on target engagement.

Physicochemical Property Calibration Standard for Moderately Lipophilic Sulfonamide Libraries

With its well-defined LogP of 2.82 and zero Rule of 5 violations [1], this compound is suitable as a calibration standard for HPLC-based lipophilicity measurements (e.g., CHI-logD assays) during the quality control of indoline-sulfonamide compound libraries. Procurement teams evaluating chemical suppliers can use the calculated LogP as a reference benchmark; batches deviating by >0.5 log units in experimental logD may indicate impurity or degradation issues .

Negative Control or Inactive Comparator for Indoline-Sulfonamide Antibacterial (DapE/NDM-1) Inhibitor Screening

Given the structural relationship to indoline-sulfonamide inhibitors of bacterial DapE and NDM-1 metallo-β-lactamases disclosed in patent EP3180312 [2], CAS 327066-37-5—lacking the specific aryl-sulfonamide substitution pattern required for DapE/NDM-1 inhibition—can be employed as a negative control in enzymatic and microbiological assays. This enables researchers to confirm that observed antibacterial activity is target-specific rather than a general property of the indoline-sulfonamide core.

Synthetic Intermediate for Derivatization Toward Novel Indoline-1-Sulfonamide Chemical Probes

The butanamide side chain offers a convenient handle for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to amine, or coupling reactions). Researchers engaged in medicinal chemistry campaigns targeting kinases, sigma receptors, or PPAR-delta can utilize this compound as a versatile synthetic building block, particularly given its compliance with drug-like physicochemical space [1] and its structural homology to scaffolds described in FR2679903A1 [3].

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.